molecular formula C6H9O6PS-2 B1262654 5-(Methylsulfanyl)-2,3-dioxopentyl phosphate(2-)

5-(Methylsulfanyl)-2,3-dioxopentyl phosphate(2-)

Cat. No. B1262654
M. Wt: 240.17 g/mol
InChI Key: HKEAOVFNWRDVAJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methylsulfanyl)-2,3-dioxopentyl phosphate(2-) is dianion of 5-(methylsulfanyl)-2,3-dioxopentyl phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 5-(methylsulfanyl)-2,3-dioxopentyl phosphate.

Scientific Research Applications

  • Phosphotriester Synthesis and Biological Properties

    • Research on aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including the synthesis of compounds with a methylsulfonylphenyl group, has shown their potential for antiherpesvirus effects and as prodrugs of antiviral agents. The stability and enzymatic degradation of these compounds in human serum have been studied, revealing insights into their biological properties (Farrow et al., 1990).
  • Mycobacterium Tuberculosis Research

    • Studies on the Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase, involving high-resolution structures and molecular dynamics simulations, have provided a framework for the design of new inhibitors. These findings contribute significantly to drug design targeting pathogenic organisms (Henriksson et al., 2007).
  • Phosphonates in Medicinal Chemistry

    • Research on biologically active phosphonates, including acyclic nucleoside phosphonates and derivatives of non-nucleoside phosphonates, has focused on their synthesis, modifications to prodrugs, and potential as drug candidates for viral infections. This encompasses a broad range of biological activities and applications (Krečmerová et al., 2022).
  • Drug Discovery Targeting MEP Pathway

    • The methylerythritol phosphate (MEP) pathway has been identified as a target for antimalarial, antibacterial, and herbicidal agents. The key enzyme DXR, with no functional equivalents in humans, offers a strategic target for drug design, as highlighted in studies exploring inhibitors of DXR (Singh et al., 2007).
  • Study of Fragmentation Patterns in Mass Spectra

    • Research on the fragmentation patterns of molecular ions of 5-(methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines has provided valuable insights into their behavior under electron impact and chemical ionization, contributing to the understanding of their chemical properties (Klyba et al., 2013).
  • Michaelis–Arbusov Reaction in Nucleoside Synthesis

    • The application of the Michaelis–Arbusov reaction to the synthesis of internucleoside 3′-S-phosphorothiolate linkages has been explored, demonstrating its significance in nucleoside chemistry and potential for producing modified nucleosides (Li et al., 1994).
  • Nucleoside Analogue Synthesis and Antiviral Activity

    • Synthesis of guanosine analogues and their antiviral activity research has highlighted the significance of sugar-modified nucleoside derivatives. This includes the study of various phosphorylated compounds and their biological effects, expanding the understanding of nucleoside analogues in antiviral therapies (Kini et al., 1991).
  • Regulatory Mechanisms in MEP Pathway

    • Investigations into the regulatory mechanisms modulating the MEP pathway in higher plants have provided insights into the synthesis of isoprenoids. Understanding these mechanisms is crucial for bioengineering and predicting isoprene emission from trees (Cordoba et al., 2009).

properties

Product Name

5-(Methylsulfanyl)-2,3-dioxopentyl phosphate(2-)

Molecular Formula

C6H9O6PS-2

Molecular Weight

240.17 g/mol

IUPAC Name

(5-methylsulfanyl-2,3-dioxopentyl) phosphate

InChI

InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11)/p-2

InChI Key

HKEAOVFNWRDVAJ-UHFFFAOYSA-L

Canonical SMILES

CSCCC(=O)C(=O)COP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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